(Rac)-Fosfomycin (benzylamine)-13C3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

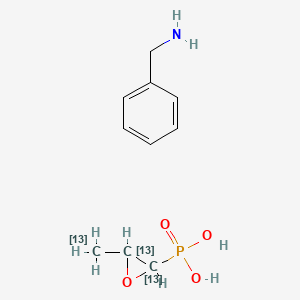

(3-(113C)methyl(2,3-13C2)oxiran-2-yl)phosphonic acid;phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6)/i;1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOCHWJDRUXOIQ-BURVIEGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]1[13CH](O1)P(=O)(O)O.C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-Fosfomycin (benzylamine)-13C3

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of (Rac)-Fosfomycin (benzylamine)-13C3. This isotopically labeled compound is a crucial tool for researchers in drug development and pharmacokinetic studies, particularly for the broad-spectrum antibiotic fosfomycin.

Core Chemical Properties

This compound is the benzylamine salt of racemic fosfomycin, isotopically labeled with three Carbon-13 atoms. This labeling allows for its use as an internal standard in quantitative analyses by mass spectrometry, enabling precise tracking and quantification in biological matrices.[1]

| Property | Value | Reference |

| CAS Number | 1216461-18-5 | [2][3][4][5] |

| Molecular Formula | C7H9N • ¹³C₃H₇O₄P | |

| Molecular Weight | 248.19 g/mol | |

| IUPAC Name | (3-(1-¹³C)methyl(2,3-¹³C₂)oxiran-2-yl)phosphonic acid;phenylmethanamine | |

| Synonyms | Phosphomycin-13C3 Benzylamine Salt, rel-(1R,2S)-(1,2-epoxypropyl)phosphonate-13C3 Benzylamine Salt | |

| Appearance | White to Off-White Solid | |

| Solubility | High water solubility is expected due to the ionic nature of the salt. | |

| Storage Temperature | -20°C |

Synthesis and Formulation

1. Synthesis of ¹³C-labeled Fosfomycin: The synthesis of isotopically labeled fosfomycin has been described in the literature, for example, through the use of ¹³C-labeled starting materials in established synthetic routes for fosfomycin.

2. Benzylamine Salt Formation: The formation of the benzylamine salt is a straightforward acid-base reaction. A likely experimental protocol would involve:

-

Dissolution: Dissolving the ¹³C₃-rac-fosfomycin free acid in a suitable organic solvent, such as a lower alcohol (e.g., methanol or ethanol).

-

Addition of Benzylamine: Adding an equimolar amount of benzylamine to the solution, likely at a controlled temperature.

-

Crystallization: The salt will precipitate from the solution upon formation or with a change in solvent polarity (e.g., by adding a less polar co-solvent).

-

Isolation and Purification: The resulting solid is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

Analytical Characterization

Detailed analytical spectra for this compound are not publicly available. However, based on the known structure and data from unlabeled fosfomycin and its derivatives, the expected analytical data are summarized below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the epoxypropylphosphonate backbone and the benzylamine moiety. The coupling constants involving the ¹³C-labeled carbons would be observable. |

| ¹³C NMR | Three significantly enhanced signals corresponding to the isotopically labeled carbons in the fosfomycin structure, in addition to the signals from the benzylamine. |

| ³¹P NMR | A single resonance characteristic of the phosphonate group in fosfomycin. |

| Mass Spectrometry (MS) | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the labeled compound (248.19). Fragmentation would likely involve the loss of the benzylamine moiety and characteristic fragmentation of the fosfomycin core. |

| High-Performance Liquid Chromatography (HPLC) | Purity is typically reported as >95%. A reversed-phase HPLC method would be suitable for purity determination. |

Experimental Protocols

A key application of this compound is as an internal standard in LC-MS/MS methods for the quantification of fosfomycin in biological samples. The following is a detailed experimental protocol adapted from a study on fosfomycin quantification in human prostatic tissue.

Sample Preparation:

-

Weigh a small amount of tissue sample (e.g., a few milligrams).

-

Add twice the weight of water to the tissue and homogenize.

-

Add a methanol solution containing the internal standard, this compound, at a known concentration. The volume of the methanol solution should be three times the volume of the homogenate.

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins and other cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Chromatography: Liquid chromatography is performed using a suitable reversed-phase column.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for detection.

-

Fosfomycin transition: m/z 137.0 → 79.0

-

(Rac)-Fosfomycin-13C3 transition: m/z 140.0 → 79.0

-

Biological Activity and Mechanism of Action

Fosfomycin is a broad-spectrum antibiotic that exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of a crucial early step in bacterial cell wall biosynthesis.

Mechanism of Action:

-

Uptake: Fosfomycin is actively transported into the bacterial cell via the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transport systems.

-

Enzyme Inhibition: Inside the cell, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).

-

Mechanism of Inhibition: Fosfomycin acts as an analog of phosphoenolpyruvate (PEP), one of the substrates for MurA. It forms a covalent bond with a cysteine residue in the active site of the MurA enzyme, leading to its inactivation.

-

Effect: The inhibition of MurA blocks the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

Visualizations

Caption: Mechanism of action of Fosfomycin.

Caption: Workflow for Fosfomycin quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00703C [pubs.rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. rac Fosfomycin-13C3 Benzylamine Salt | LGC Standards [lgcstandards.com]

Technical Guide: Structure Elucidation of (Rac)-Fosfomycin (benzylamine)-13C3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a potent, broad-spectrum antibiotic characterized by a unique phosphonic acid and epoxide structure.[1][2] It inhibits the initial step of bacterial cell wall biosynthesis.[1] For research, clinical, and metabolic studies, isotopically labeled analogues are invaluable. This guide details the comprehensive structure elucidation of a specific salt: racemic (cis)-1,2-epoxypropylphosphonic acid, complexed with benzylamine, and featuring a three-carbon isotopic label ((Rac)-Fosfomycin (benzylamine)-13C3).

The benzylamine salt facilitates purification and crystallization, while the 13C3 label serves as a crucial tracer for pharmacokinetic studies or as an internal standard for quantitative mass spectrometry.[3][4] The labeling pattern is hypothetically placed on the three carbons of the epoxypropyl moiety (C1, C2, and C3), a common target for synthetic labeling strategies.

This document provides a systematic workflow, detailed experimental protocols, and data interpretation required to unequivocally confirm the identity, purity, and precise structure of this compound.

Structure Elucidation Workflow

The confirmation of the this compound structure is a multi-step process that integrates data from several analytical techniques. Each step provides orthogonal information, leading to an unambiguous assignment. The logical flow is outlined below.

Key Experimental Protocols

Detailed methodologies are critical for reproducible and accurate structure determination.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to confirm the elemental composition of the fosfomycin-13C3 anion and the benzylamine cation.

-

Instrumentation : An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample (approx. 1 mg/mL) is dissolved in a 50:50 acetonitrile:water solution.

-

Method :

-

The instrument is calibrated using a standard calibration mixture.

-

The sample is infused directly or via liquid chromatography.

-

Spectra are acquired in both positive (for benzylammonium) and negative (for fosfomycin) ion modes.

-

Mass Range: m/z 50-500.

-

Resolution: >60,000 FWHM.

-

The acquired high-resolution mass is compared to the theoretical exact mass calculated for the proposed elemental formulas.

-

Multinuclear NMR Spectroscopy

NMR provides the definitive connectivity map of the molecule, confirms the location of the 13C labels, and verifies the salt stoichiometry.

-

Instrumentation : 400 MHz (or higher) NMR spectrometer with probes for 1H, 13C, and 31P.

-

Sample Preparation : Approximately 10-15 mg of the salt is dissolved in 0.6 mL of Deuterium Oxide (D2O).

-

1H NMR Protocol :

-

Pulse Sequence : Standard single-pulse with solvent suppression (e.g., PRESAT).

-

Spectral Width : 12 ppm.

-

Acquisition Time : 3 seconds.

-

Relaxation Delay : 5 seconds.

-

Number of Scans : 16.

-

The resulting spectrum is referenced to the residual HDO signal.

-

-

13C{1H} NMR Protocol :

-

Pulse Sequence : Proton-decoupled single-pulse with Nuclear Overhauser Effect (NOE).

-

Spectral Width : 220 ppm.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

The 13C-labeled carbons will appear as highly intense signals.

-

-

31P{1H} NMR Protocol :

-

Pulse Sequence : Proton-decoupled single-pulse.

-

Spectral Width : 50 ppm.

-

Relaxation Delay : 5 seconds.

-

Number of Scans : 64.

-

An external standard (e.g., trimethyl phosphate) can be used for referencing.

-

-

2D NMR (HSQC & HMBC) Protocols :

-

HSQC : Gradient-selected HSQC optimized for a one-bond C-H coupling constant (¹JCH) of ~145 Hz to correlate protons to their directly attached carbons.

-

HMBC : Gradient-selected HMBC optimized for long-range C-H coupling constants (ⁿJCH) of 4-8 Hz to establish multi-bond connectivities.

-

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides the absolute, three-dimensional structure of the salt in the solid state, confirming ionic interactions, stereochemistry (within a single crystal), and packing.

-

Instrumentation : A modern X-ray diffractometer equipped with a CCD or pixel detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Method :

-

Crystal Growth : Suitable single crystals are grown by slow evaporation of a solvent (e.g., ethanol/water mixture).

-

Crystal Mounting : A well-formed crystal is mounted on a goniometer head.

-

Data Collection : The crystal is cooled (e.g., to 100 K) and exposed to the X-ray beam. A full sphere of diffraction data is collected by rotating the crystal.

-

Structure Solution : The diffraction pattern is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data to produce the final crystal structure.

-

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the analyses.

HRMS Data

The calculated exact masses for the constituent ions provide strong evidence for the elemental composition.

| Ion | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Deviation (ppm) |

| Fosfomycin-13C3 Anion | [¹³C₃H₆O₄P]⁻ | 140.0032 | 140.0030 | -1.4 |

| Benzylammonium Cation | [C₇H₁₀N]⁺ | 108.0813 | 108.0811 | -1.9 |

NMR Spectroscopic Data

NMR data confirms the carbon skeleton, proton environments, and the location of the 13C labels through characteristic couplings.

| Structure | Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Fosfomycin | H1 / C1 | ~3.45 | ddd, J(H,H)=2.5, J(P,H)=4.5, ¹J(C,H)=180 | ~55.5 (¹³C labeled) | C2, C3, P |

| H2 / C2 | ~3.05 | m, ¹J(C,H)=175 | ~53.0 (¹³C labeled) | C1, C3, P | |

| H3 / C3 | ~1.50 | dd, J(H,H)=5.5, J(P,H)=15, ¹J(C,H)=130 | ~15.0 (¹³C labeled) | C1, C2, P | |

| Benzylamine | CH₂ | ~4.15 | s | ~45.0 | C(ipso), C(ortho) |

| C(ipso) | - | - | ~132.0 | - | |

| C(ortho) | ~7.45 | d, J=7.5 | ~129.5 | CH₂, C(meta) | |

| C(meta) | ~7.48 | t, J=7.5 | ~130.0 | C(ortho), C(para) | |

| C(para) | ~7.42 | t, J=7.5 | ~129.0 | C(meta) |

31P NMR: A single resonance is expected at approximately δ 10-15 ppm , confirming a single phosphorus environment. The signal will be a complex multiplet due to coupling with H1, H2, and H3.

X-Ray Crystallographic Data

The crystallographic data provides the definitive solid-state structure.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~6.2 |

| c (Å) | ~18.8 |

| β (°) | ~98.5 |

| Volume (ų) | ~1200 |

| Z (molecules/cell) | 4 |

| Key Interactions | N-H···O hydrogen bonds between benzylammonium and phosphonate oxygen atoms. |

Structure Confirmation Logic

The final structure is confirmed by integrating all analytical data. The logical connections are visualized below.

Conclusion

The structure elucidation of this compound requires a synergistic application of mass spectrometry, multinuclear NMR, and X-ray crystallography. HRMS confirms the elemental composition, while a full suite of NMR experiments establishes the atomic connectivity and verifies the 1:1 salt stoichiometry. Finally, single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure and intermolecular interactions in the solid state. The combination of these techniques provides a robust and definitive characterization essential for drug development and research applications.

References

- 1. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(Rac)-Fosfomycin (benzylamine)-13C3: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-Fosfomycin (benzylamine)-13C3. As an isotopically labeled variant of the broad-spectrum antibiotic fosfomycin, its primary application lies in metabolic tracing and serving as an internal standard in pharmacokinetic and analytical studies.[1][2][3][4][5] The core mechanism of action is identical to that of unlabeled fosfomycin, which is the irreversible inhibition of the MurA enzyme, a critical step in bacterial cell wall biosynthesis. This document details the molecular interactions, relevant biochemical pathways, quantitative data on its inhibitory effects, and the experimental protocols used to characterize this class of antibiotics.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Fosfomycin exerts its bactericidal effects by targeting the initial cytoplasmic step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The specific molecular target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.

Key steps in the mechanism of action include:

-

Bacterial Entry: Fosfomycin is actively transported into the bacterial cytoplasm through two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). Its ability to mimic both glucose-6-phosphate and glycerol-3-phosphate facilitates its entry into the cell.

-

Target Enzyme Inhibition: Once inside the cytoplasm, fosfomycin acts as an analog of its natural substrate, phosphoenolpyruvate (PEP). It proceeds to form a covalent bond with a key cysteine residue (Cys115 in E. coli) within the active site of the MurA enzyme.

-

Disruption of Peptidoglycan Synthesis: This irreversible alkylation of MurA permanently inactivates the enzyme. Consequently, the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG) is blocked. This reaction is the first committed step in the biosynthesis of UDP-N-acetylmuramic acid, a crucial precursor for the bacterial cell wall. The inhibition of this pathway leads to compromised cell wall integrity, ultimately resulting in bacterial cell lysis and death.

The benzylamine salt form of (Rac)-Fosfomycin-13C3 is designed to enhance solubility and stability, while the 13C3 isotopic labeling provides a distinct mass shift for detection in mass spectrometry-based assays without altering the biological mechanism.

Signaling Pathways and Molecular Interactions

The following diagram illustrates the mechanism of fosfomycin's entry into the bacterial cell and its subsequent inhibition of the MurA enzyme, leading to the disruption of peptidoglycan synthesis.

Quantitative Data: Inhibitory Activity

The inhibitory potential of fosfomycin and other MurA inhibitors is quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric used for comparison.

| Compound Class | Inhibitor Example | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Phosphonic Acid | Fosfomycin | E. coli MurA | 8.8 | Irreversible, Covalent | |

| Pyrrolidinedione | Compound 46 | E. coli MurA | 4.5 | Reversible, Non-covalent | |

| Pyrrolidinedione | Compound 7 | E. coli MurA | 5 | Reversible, Non-covalent | |

| Cyclic Disulfide | RWJ-3981 | E. coli MurA | 0.2 - 0.9 | Reversible, Non-covalent | |

| Purine Analog | RWJ-140998 | E. coli MurA | 0.2 - 0.9 | Reversible, Non-covalent | |

| Pyrazolopyrimidine | RWJ-110192 | E. coli MurA | 0.2 - 0.9 | Reversible, Non-covalent |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of MurA inhibitors like fosfomycin relies on standardized biochemical assays. The MurA enzyme inhibition assay is a foundational method for determining the inhibitory activity of a compound.

This colorimetric assay is widely used to quantify the inhibitory effect of compounds on MurA activity by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.

-

Principle: The MurA enzyme catalyzes the reaction between UNAG and PEP, producing EP-UNAG and Pi. The released phosphate is detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically. The amount of Pi produced is inversely proportional to the inhibitory activity of the test compound.

-

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.8), 200 µM UNAG, and the test compound at various concentrations. Include a known inhibitor like fosfomycin as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Pre-incubation: Add the MurA enzyme to the reaction mixture and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding PEP to a final concentration of approximately 100 µM.

-

Reaction Termination and Detection: After a set incubation time, stop the reaction by adding a malachite green-based reagent.

-

Data Acquisition: Measure the absorbance at approximately 620-650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram outlines the general workflow for this assay.

The MIC assay is a standard method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol (Broth Microdilution Method):

-

Preparation: Prepare serial dilutions of the test compound in a suitable growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Mechanisms of Resistance

Resistance to fosfomycin can arise through several mechanisms:

-

Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters can decrease the uptake of fosfomycin into the bacterial cell. This is the most common mechanism of acquired resistance.

-

Target Modification: Mutations in the murA gene, particularly at the Cys115 binding site, can lead to a target enzyme that is no longer susceptible to inhibition by fosfomycin.

-

Enzymatic Inactivation: Some bacteria have acquired plasmid-encoded enzymes that can inactivate fosfomycin.

Conclusion

This compound serves as a valuable research tool for studying the pharmacokinetics and mechanism of the antibiotic fosfomycin. Its core mechanism of action, identical to that of its unlabeled counterpart, involves the irreversible inhibition of the MurA enzyme, a crucial step in bacterial peptidoglycan synthesis. A thorough understanding of this mechanism, coupled with robust experimental protocols, is essential for the ongoing development of novel antibacterial agents and for strategies to combat emerging antibiotic resistance.

References

An In-depth Technical Guide to (Rac)-Fosfomycin (benzylamine)-13C3

This technical guide provides a comprehensive overview of (Rac)-Fosfomycin (benzylamine)-13C3, a stable isotope-labeled derivative of the broad-spectrum antibiotic Fosfomycin. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and applications, with a focus on its use in pharmacokinetic and metabolic studies.

Core Compound Properties

This compound is a salt composed of racemic Fosfomycin, labeled with three carbon-13 isotopes, and benzylamine. The isotopic labeling allows for the precise tracking and quantification of the Fosfomycin molecule in biological systems using mass spectrometry-based techniques, without altering its fundamental chemical and biological properties.

Data Presentation: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C7H9N·13C3H7O4P |

| Molecular Weight | 248.19 g/mol |

| Appearance | White to Off-White Solid |

| CAS Number | 1216461-18-5 |

| Synonyms | (3-Methyloxiranyl)phosphonic-13C3 acid benzylamine salt, P-[3-(Methyl-13C)-2-oxiranyl-1,2-13C2]phosphonic acid benzylamine salt, (1,2-Epoxypropyl-13C3)phosphonic acid benzylamine salt |

| Storage Temperature | -20°C |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, Fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).

MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), forming UDP-N-acetylglucosamine enolpyruvate. Fosfomycin, as a structural analog of PEP, binds to the active site of MurA and forms a covalent bond with a cysteine residue (Cys115 in E. coli MurA), leading to the irreversible inactivation of the enzyme. This blockage of the peptidoglycan synthesis pathway ultimately results in cell lysis and bacterial death.

Signaling Pathway: Peptidoglycan Biosynthesis and Fosfomycin Inhibition

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic parameters of Fosfomycin. It is important to note that this data is for the unlabeled compound. Due to the nature of stable isotope labeling, the biological activity and pharmacokinetic profile of this compound are expected to be virtually identical to those of the unlabeled parent compound.

Data Presentation: In Vitro Activity of Fosfomycin (MIC50/MIC90 in µg/mL)

| Organism | MIC50 | MIC90 |

| Escherichia coli | 0.5 | 1 |

| Klebsiella pneumoniae | 4 | 16 |

| Enterobacter cloacae | 8 | 64 |

| Serratia marcescens | 8 | 16 |

| Proteus mirabilis | 1 | 8 |

| Pseudomonas aeruginosa | 64 | 128 |

| Staphylococcus aureus | 4 | 8 |

| Enterococcus faecalis | 4 | 64 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Data Presentation: Pharmacokinetic Parameters of Fosfomycin in Rats (Single Intraperitoneal Dose)

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-8 (µg·h/mL) |

| 75 | 115.3 | 0.25 | 109.4 |

| 200 | 267.1 | 0.25 | 387.0 |

| 500 | 830.5 | 0.25 | 829.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-8: Area under the plasma concentration-time curve from 0 to 8 hours.

Experimental Protocols

MurA Enzyme Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of a compound against the MurA enzyme by quantifying the inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

This compound or other test inhibitors

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.8)

-

Phosphate detection reagent (e.g., Malachite Green)

-

96-well microplates

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer. A known MurA inhibitor like unlabeled Fosfomycin should be used as a positive control, and a vehicle control (e.g., DMSO) should be included.

-

Reaction Mixture Preparation: In a 96-well plate, add the diluted test compound or control.

-

Add a solution containing the MurA enzyme and UNAG to each well.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding PEP to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate produced by the MurA enzyme.

-

Incubate at room temperature for color development.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of MurA inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Pharmacokinetic Study Using this compound

This protocol outlines a general workflow for a preclinical pharmacokinetic study in an animal model (e.g., rats) using a stable isotope-labeled compound.

Experimental Workflow: Pharmacokinetic Study

Procedure:

-

Animal Acclimatization and Grouping: Acclimate the animals (e.g., Sprague-Dawley rats) to the laboratory conditions. Divide them into experimental groups.

-

Dosing: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intravenous, oral). Administer a single dose of the compound to each animal.

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Sample Processing: Process the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Thaw the plasma samples.

-

Extract (Rac)-Fosfomycin-13C3 and any potential metabolites from the plasma using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass spectrometer will be set to specifically detect the mass-to-charge ratio of the 13C-labeled Fosfomycin, allowing for its accurate quantification even in the presence of endogenous compounds.

-

-

Data Analysis:

-

Construct a plasma concentration-time curve for each animal.

-

Use pharmacokinetic software to perform a non-compartmental analysis of the data.

-

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: The stable isotope label enables precise measurement of the drug's concentration in various biological matrices, providing a clear understanding of its PK and ADME properties.

-

Metabolite Identification: The 13C label aids in the identification of drug metabolites by allowing them to be distinguished from endogenous molecules in mass spectrometry analysis.

-

Bioavailability and Bioequivalence Studies: It can be used as an internal standard in studies comparing different formulations of Fosfomycin.

-

Drug-Drug Interaction Studies: The labeled compound can be used to investigate the effect of co-administered drugs on the pharmacokinetics of Fosfomycin.

-

Mechanism of Action Studies: While the primary use is in PK, the labeled compound can also be used in studies to trace the interaction of Fosfomycin with its target, MurA, and to study the downstream metabolic consequences of MurA inhibition.

Conclusion

This compound is an essential research tool for the detailed investigation of the pharmacokinetic and metabolic profile of Fosfomycin. Its stable isotope label allows for highly sensitive and specific quantification in complex biological samples. This technical guide provides foundational information and standardized protocols to aid researchers and drug development professionals in the effective utilization of this compound in their studies, ultimately contributing to a better understanding of this important antibiotic and facilitating the development of new therapeutic strategies.

The Biological Activity of ¹³C-Labeled Fosfomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable tool in the fight against multidrug-resistant bacteria.[1] Isotopic labeling, particularly with Carbon-13 (¹³C), is a critical technique in drug discovery and development, enabling detailed studies of metabolic pathways, pharmacokinetics, and drug-target interactions. This technical guide provides an in-depth overview of the biological activity of fosfomycin, with a specific focus on the implications of ¹³C labeling. While direct comparative studies on the biological activity of ¹³C-labeled versus unlabeled fosfomycin are not extensively available in published literature, the scientific consensus assumes that the incorporation of ¹³C isotopes does not significantly alter the compound's biological efficacy. This assumption is based on the minor mass difference between ¹³C and ¹²C, which is unlikely to impact the stereochemistry and binding affinity of fosfomycin to its target enzyme, MurA.

Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the initial step in bacterial cell wall biosynthesis.[2][3] It is actively transported into the bacterial cell via the L-alpha-glycerophosphate and hexose-6-phosphate transporter systems.[4][5] Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by covalently binding to a cysteine residue in the active site. This prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, ultimately leading to cell lysis.

Quantitative Antibacterial Activity

The following tables summarize the in vitro activity of fosfomycin against a range of common Gram-positive and Gram-negative urinary tract pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Fosfomycin against Gram-Negative Bacteria

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Escherichia coli | 170 | ≤2 | ≤2 | 100 |

| Klebsiella pneumoniae | - | - | - | - |

| Proteus mirabilis | - | - | - | - |

| Pseudomonas aeruginosa | 5 | - | - | - |

| Acinetobacter baumannii | 5 | - | - | - |

| Enterobacteriaceae | 20 | - | - | - |

Data extracted from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility is based on established clinical breakpoints.

Table 2: In Vitro Activity of Fosfomycin against Gram-Positive Bacteria

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Enterococcus faecalis | - | - | - | - |

| Staphylococcus aureus | - | - | - | - |

Detailed quantitative data for Gram-positive organisms was not available in the provided search results.

Experimental Protocols

The following are standard methodologies for determining the antibacterial susceptibility of fosfomycin. These protocols are directly applicable for testing ¹³C-labeled fosfomycin to confirm its biological activity.

Agar Dilution

Agar dilution is considered the reference method for determining MICs.

Workflow:

Disk Diffusion

The disk diffusion method is a qualitative or semi-quantitative test.

Methodology:

-

A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.

-

A paper disk impregnated with a known concentration of ¹³C-labeled fosfomycin is placed on the agar surface.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

The diameter of the zone of inhibition around the disk is measured and interpreted according to established standards to determine if the organism is susceptible, intermediate, or resistant.

Broth Microdilution

This method is a quantitative technique performed in a microtiter plate.

Methodology:

-

Serial dilutions of ¹³C-labeled fosfomycin are prepared in Mueller-Hinton broth in the wells of a microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of fosfomycin that prevents visible turbidity.

¹³C Labeling in Fosfomycin Research

While direct studies on the biological activity of ¹³C-labeled fosfomycin are sparse, ¹³C labeling has been instrumental in elucidating its biosynthesis and metabolism.

-

Biosynthesis Studies: Radioactive incorporation studies using ¹⁴C, and later stable isotope studies with ¹³C, have been crucial in identifying the precursors of the fosfomycin molecule. For instance, it was shown that the methyl carbon of methionine is the precursor of the methyl group in fosfomycin, and the carbon backbone is derived from glucose.

-

Metabolic and Biodegradation Studies: The synthesis of ¹³C-labeled intermediates has been used to study the biodegradation pathway of fosfomycin in microorganisms like Rhizobium huakuii.

-

Pharmacokinetic Studies: ¹³C-labeled fosfomycin is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of fosfomycin in biological matrices such as plasma and urine. This application relies on the labeled compound having identical chemical and physical properties to the unlabeled drug, further supporting the assumption of equivalent biological activity.

Conclusion

¹³C-labeled fosfomycin is an invaluable tool for advanced research in drug metabolism, pharmacokinetics, and mechanism of action studies. Based on fundamental chemical and biological principles, its biological activity is expected to be identical to that of unlabeled fosfomycin. The experimental protocols outlined in this guide provide a framework for researchers to verify the antibacterial efficacy of ¹³C-labeled fosfomycin in their specific applications. The continued use of isotopically labeled fosfomycin will undoubtedly contribute to a deeper understanding of its therapeutic potential and aid in the development of novel antibacterial strategies.

References

- 1. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fosfomycin Sodium? [synapse.patsnap.com]

- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

A Deep Dive into the Stereospecific World of Fosfomycin: Unraveling the Biological Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin, a broad-spectrum antibiotic with a unique epoxide structure, has been a valuable weapon in the arsenal against bacterial infections for decades. Its bactericidal activity stems from the irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the early stages of bacterial cell wall biosynthesis.[1][2] Chemically, fosfomycin possesses a chiral center, leading to the existence of two enantiomers: (+)-fosfomycin and (-)-fosfomycin. This in-depth technical guide explores the critical differences in the biological activity between racemic fosfomycin and its constituent enantiomers, providing a comprehensive resource for researchers and drug development professionals.

The Decisive Role of Stereochemistry in Antibacterial Efficacy

The antibacterial potency of fosfomycin is intrinsically linked to its stereochemistry. Extensive research has unequivocally demonstrated that the biological activity resides almost exclusively in one of the two enantiomers.

Key Findings:

-

The biologically active enantiomer of fosfomycin is (-)-fosfomycin , which corresponds to the (1R, 2S) absolute configuration .[3][4]

-

Conversely, the (+)-fosfomycin enantiomer, with the (1S, 2R) configuration, is considered biologically inactive .[3]

This stereospecificity underscores the highly selective nature of the interaction between fosfomycin and its molecular target, the MurA enzyme. The precise three-dimensional arrangement of the atoms in the (-)-fosfomycin molecule is essential for its effective binding to the active site of MurA and subsequent inhibition of peptidoglycan synthesis.

While the racemic mixture contains a 50:50 ratio of the active (-)-enantiomer and the inactive (+)-enantiomer, its overall efficacy is solely attributable to the presence of the (-)-form. The inactive (+)-enantiomer is often considered an isomeric ballast, contributing to the overall drug mass without providing any therapeutic benefit. In fact, one study utilized the enantiomer of the active form, referred to as FOM (+), which possesses no bactericidal activity, to investigate the immunomodulating effects of the fosfomycin backbone.

Quantitative Comparison of Biological Activity

A thorough understanding of the differences in biological activity requires a quantitative comparison of racemic fosfomycin and its enantiomers. This section summarizes the available data on their antibacterial and enzyme-inhibitory activities.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. While direct side-by-side comparisons in the literature are scarce, the established activity of clinically used fosfomycin, which is the (-)-enantiomer, provides a benchmark.

Table 1: Antibacterial Activity (MIC in µg/mL) of Fosfomycin

| Organism | Fosfomycin (unspecified, assumed active form) MIC Range | Reference(s) |

| Escherichia coli | ≤0.25 to >256 | |

| Staphylococcus aureus | 4 to 8 (MIC50/MIC90) | |

| Enterococcus faecalis | 94.4% susceptibility at ≤64 µg/mL | |

| Pseudomonas aeruginosa | 64 to 128 (MIC50/MIC90) | |

| Klebsiella pneumoniae | 8 to 16 (MIC50/MIC90) | |

| Proteus mirabilis | 1 to 8 (MIC50/MIC90) | |

| Enterobacter spp. | 8 to 16 (MIC50/MIC90) |

Note: The MIC values for racemic fosfomycin would be expected to be approximately double those of the pure, active (-)-enantiomer to achieve the same concentration of the active compound.

Enzyme Inhibition: MurA IC50

The half-maximal inhibitory concentration (IC50) against the MurA enzyme provides a direct measure of the compound's inhibitory potency at the molecular level.

Table 2: MurA Enzyme Inhibition (IC50)

| Compound | Target Organism | IC50 (µM) | Notes | Reference(s) |

| (-)-Fosfomycin | E. coli | ~4 | The active enantiomer demonstrates potent inhibition of the MurA enzyme. | |

| (+)-Fosfomycin | E. coli | Not reported | Expected to have a significantly higher or no measurable IC50 due to its inactivity. | |

| Racemic Fosfomycin | E. coli | Not reported | The IC50 would be influenced by the presence of the inactive (+)-enantiomer. |

Stereospecificity of Bacterial Uptake

For fosfomycin to exert its antibacterial effect, it must first be transported into the bacterial cell. This process is primarily mediated by two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). The stereochemistry of fosfomycin likely plays a role in the efficiency of its uptake by these transporters.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fosfomycin and its enantiomers can be determined using standard methods such as broth microdilution or agar dilution. It is crucial to supplement the growth medium with glucose-6-phosphate (G6P) to induce the UhpT transporter, which is often repressed under standard laboratory conditions.

Agar Dilution Method:

-

Prepare Media: Prepare Mueller-Hinton agar plates containing serial twofold dilutions of the test compound (racemic fosfomycin, (+)-fosfomycin, or (-)-fosfomycin). Supplement the agar with 25 µg/mL of glucose-6-phosphate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot the bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MurA Inhibition Assay (Colorimetric)

The inhibitory activity against the MurA enzyme can be quantified by measuring the release of inorganic phosphate (Pi) from the substrate phosphoenolpyruvate (PEP).

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES), UDP-N-acetylglucosamine (UNAG), and the purified MurA enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compounds (racemic fosfomycin, (+)-fosfomycin, or (-)-fosfomycin) to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding PEP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Phosphate Detection: Stop the reaction and add a reagent (e.g., Malachite Green) that forms a colored complex with inorganic phosphate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of Pi produced.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of fosfomycin's biological activity.

Caption: Inhibition of the bacterial cell wall synthesis pathway by (-)-fosfomycin.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The biological activity of fosfomycin is a clear demonstration of the principle of stereochemistry in pharmacology. The antibacterial efficacy resides exclusively in the (-)-(1R, 2S)-enantiomer, which effectively inhibits the MurA enzyme, a critical component of bacterial cell wall synthesis. The (+)-(1S, 2R)-enantiomer is biologically inactive. Consequently, racemic fosfomycin exhibits approximately half the potency of the pure, active enantiomer. This distinction is crucial for drug development professionals in the synthesis, formulation, and clinical application of fosfomycin and its derivatives. Future research should focus on elucidating the precise stereospecific interactions with bacterial transport systems to further optimize the delivery of this important antibiotic.

References

- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated Expression of GlpT and UhpT via FNR Activation Contributes to Increased Fosfomycin Susceptibility in Escherichia coli under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

The Benzylamine Salt of Fosfomycin: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the benzylamine salt of fosfomycin, with a primary focus on its application in research settings. While various salt forms of fosfomycin are utilized clinically, the benzylamine salt, particularly its isotopically labeled form, serves a crucial role in the advancement of our understanding of this potent antibiotic. This document will detail its principal purpose, the fundamental mechanism of action of fosfomycin, and provide context with pharmacokinetic data from clinically relevant fosfomycin salts.

Purpose of Fosfomycin Benzylamine Salt

The primary documented application of the benzylamine salt of fosfomycin is as a research tool, specifically in the form of rac-Fosfomycin-13C3 Benzylamine Salt.[1] This carbon-13 labeled derivative of fosfomycin is instrumental in pharmacokinetic (PK) studies.[1] The isotopic labeling allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of fosfomycin in vivo.[1]

By using techniques such as mass spectrometry, scientists can distinguish the labeled fosfomycin from other endogenous compounds within a biological system, enabling precise quantification and pathway analysis.[1] This is critical for:

-

Metabolic Pathway Elucidation: Tracing how and where the drug is metabolized in the body.[1]

-

Antibiotic Resistance Research: Aiding in the study of resistance mechanisms in various bacterial strains.

-

Drug Development: Providing essential data for the development of new therapeutic strategies involving fosfomycin.

It is important to note that the benzylamine salt form does not alter the inherent mechanism of action of the fosfomycin molecule.

Mechanism of Action of Fosfomycin

Fosfomycin exhibits a unique bactericidal mechanism by inhibiting the initial step of bacterial cell wall synthesis. This action is achieved through the irreversible inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.

The key steps in fosfomycin's mechanism of action are:

-

Cellular Entry: Fosfomycin enters the bacterial cell through two primary transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).

-

Enzyme Inhibition: Inside the bacterium, fosfomycin, acting as an analog of phosphoenolpyruvate (PEP), covalently binds to a cysteine residue in the active site of the MurA enzyme.

-

Peptidoglycan Synthesis Blockade: This irreversible binding inactivates MurA, preventing the catalysis of the first committed step in peptidoglycan biosynthesis—the formation of UDP-N-acetylmuramic acid.

-

Bactericidal Effect: The disruption of peptidoglycan synthesis leads to a compromised cell wall and ultimately, bacterial cell death.

This distinct mechanism of action contributes to fosfomycin's broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.

Signaling Pathway Diagram

Caption: Mechanism of action of fosfomycin in bacterial cell wall synthesis.

Pharmacokinetics of Clinically Used Fosfomycin Salts

While specific pharmacokinetic data for the benzylamine salt in a therapeutic context is not available, understanding the PK parameters of clinically approved fosfomycin salts (tromethamine, disodium, and calcium) is essential for drug development professionals. The data gathered using the labeled benzylamine salt would be of a similar nature to that presented below.

Fosfomycin is a low-molecular-weight, hydrophilic drug with negligible binding to plasma proteins. It is primarily cleared unchanged by the kidneys through glomerular filtration.

| Salt Form | Administration | Bioavailability | Cmax (serum) | Tmax | Elimination Half-life | Primary Use |

| Fosfomycin Tromethamine | Oral | ~30-40% | 22–32 mg/L (after 3g dose) | 2–2.5 hours | ~5.7 hours | Uncomplicated UTIs |

| Fosfomycin Disodium | Intravenous | 100% | 200–644 mg/L | N/A | 1.5–2 hours | Systemic infections |

| Fosfomycin Calcium | Oral | Lower than tromethamine salt | Variable | Variable | Variable | Less common for oral use |

Data compiled from multiple sources. Values can vary between studies and patient populations.

Experimental Protocols: A General Workflow for Pharmacokinetic Studies

The use of rac-Fosfomycin-13C3 Benzylamine Salt is integral to in vivo pharmacokinetic studies. A generalized experimental workflow for such a study is outlined below.

Experimental Workflow Diagram

Caption: Generalized workflow for a pharmacokinetic study using labeled compounds.

Clinical Trial Landscape for Fosfomycin

While the benzylamine salt is a research tool, numerous clinical trials have investigated the efficacy and safety of therapeutic fosfomycin salts (primarily tromethamine and disodium) for various indications. These studies are crucial for understanding the clinical utility of the fosfomycin molecule.

Recent clinical trials have explored the use of fosfomycin for:

-

Multidrug-Resistant (MDR) Infections: A randomized clinical trial evaluated intravenous fosfomycin for bacteremic urinary tract infections caused by MDR E. coli.

-

Combination Therapy: Studies have assessed fosfomycin as an adjunctive therapy for Staphylococcus aureus bacteremia.

-

Complicated Urinary Tract Infections (cUTIs): Intravenous fosfomycin is approved for treating cUTIs, including acute pyelonephritis.

-

Systemic Infections: The use of intravenous fosfomycin has been investigated for a range of serious systemic infections, such as osteomyelitis, nosocomial pneumonia, and bacteremia.

These trials provide a foundation for the potential expansion of fosfomycin's therapeutic applications, particularly in an era of increasing antimicrobial resistance.

Conclusion

The benzylamine salt of fosfomycin, especially in its isotopically labeled form, is a vital tool for the scientific community. Its primary purpose is to facilitate detailed pharmacokinetic research, which is fundamental to understanding and optimizing the therapeutic use of fosfomycin. While not a clinical therapeutic itself, the insights gained from studies using the benzylamine salt contribute significantly to the effective deployment of other fosfomycin formulations against a wide spectrum of bacterial pathogens, including those with extensive drug resistance. This technical guide has provided an overview of its purpose, the core mechanism of action of the parent molecule, and the broader context of fosfomycin's pharmacokinetic profile and clinical applications.

References

The Discovery and History of Fosfomycin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin, a unique phosphonic acid derivative antibiotic, has experienced a resurgence in clinical interest owing to its efficacy against multidrug-resistant pathogens. This technical guide provides an in-depth exploration of the discovery and history of fosfomycin, detailing the pivotal experiments and methodologies that led to its identification and characterization. It includes a comprehensive summary of its initial antimicrobial activity, detailed experimental protocols for its isolation and the key screening assay used in its discovery, and a visualization of its mechanism of action. This document serves as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, offering a historical perspective and technical foundation for the continued study and application of this important antibiotic.

Introduction

Fosfomycin, originally named phosphonomycin, is a broad-spectrum antibiotic that was first reported in 1969.[1] Its discovery was the result of a collaborative effort between Merck and the Compañía Española de Penicilina y Antibióticos (CEPA).[2] The antibiotic was isolated from fermentation broths of Streptomyces fradiae.[1][2] Fosfomycin is structurally distinct from other antibiotic classes, containing a unique epoxide ring and a stable carbon-phosphorus bond.[3] This unique structure is responsible for its novel mechanism of action, which involves the inhibition of the initial step in bacterial cell wall biosynthesis. This guide delves into the historical context of fosfomycin's discovery, the scientific methodologies employed in its early development, and its foundational antimicrobial characteristics.

The Discovery of Fosfomycin: A Historical Timeline

The journey to the discovery of fosfomycin began with a soil sample collected in Spain. In 1966, a Spanish microbiologist, Sagrario Mochales del Val, of CEPA, identified a strain of Streptomyces fradiae from a soil sample from Mount Montgó in Jávea (Alicante). This strain was found to produce a substance with potent antibacterial activity. This finding was part of a broader antibiotic screening program.

The formal announcement of the discovery of phosphonomycin was made in a series of papers published in Science in October 1969. The primary publication by Hendlin et al. described the isolation of the new antibiotic from Streptomyces fradiae, as well as from other Streptomyces species like Streptomyces viridochromogenes and Streptomyces wedmorensis. A companion paper by Christensen et al. detailed the structure elucidation and chemical synthesis of the molecule.

The initial development and production of fosfomycin on an industrial scale were undertaken by CEPA in Spain.

Initial Antimicrobial Activity

Fosfomycin demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria in early studies. The initial in vitro and in vivo efficacy of fosfomycin was a key factor in its development.

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) of fosfomycin against a range of clinically relevant bacteria were determined in the initial studies. The data presented below is a summary of the early findings.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | - | - | ~1 | - |

| Escherichia coli | - | - | - | - |

| Klebsiella pneumoniae | - | 8 - 16 | 8 | 16 |

| Enterobacter spp. | - | 8 - 16 | 8 | 16 |

| Proteus mirabilis | - | 1 - 8 | 1 | 8 |

| Pseudomonas aeruginosa | - | 64 - 128 | 64 | 128 |

| Enterococcus faecalis | - | 32 - 64 | 32 | 64 |

| Streptococcus pneumoniae | - | Variable | - | - |

| Streptococcus pyogenes | - | Variable | - | - |

| Streptococcus agalactiae | - | Variable | - | - |

Note: The exact number of strains and complete MIC ranges from the original 1969 publications are not fully detailed in the available literature. The MIC values for some species are based on later compilations of early data.

In Vivo Efficacy

Early animal studies demonstrated the effectiveness of fosfomycin in treating experimental infections. When administered orally to mice, it was effective against infections caused by both Gram-positive and Gram-negative microorganisms. Intravenous administration was also shown to be effective against intraperitoneal infections in mice caused by E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella schottmuelleri, Staphylococcus aureus, and Streptococcus pyogenes.

Key Experimental Protocols

The discovery and characterization of fosfomycin involved several key experimental procedures. The methodologies for the initial screening, isolation, and purification are detailed below.

The SPHERO Assay: A Novel Screening Method

The discovery of fosfomycin was facilitated by a unique screening assay known as the SPHERO assay. This assay was designed to identify inhibitors of bacterial cell wall synthesis by observing morphological changes in bacteria.

Principle: The assay is based on the principle that in an osmotically protective medium, bacteria with inhibited cell wall synthesis will not lyse but will instead form osmotically sensitive spherical protoplasts or spheroplasts.

Detailed Methodology:

-

Organism Preparation: A suitable Gram-negative indicator organism, such as a strain of Escherichia coli, is cultured to a logarithmic growth phase.

-

Assay Medium: A hypertonic medium is prepared to prevent the lysis of spheroplasts. This is typically a standard bacteriological broth supplemented with an osmotic stabilizer like sucrose.

-

Screening Plate Preparation: The assay is performed in multi-well microtiter plates. Each well contains the assay medium inoculated with the indicator organism.

-

Addition of Test Samples: Fermentation broths from various microbial cultures (in the case of fosfomycin, from Streptomyces species) are added to individual wells.

-

Incubation: The plates are incubated under conditions suitable for the growth of the indicator organism.

-

Microscopic Examination: After incubation, the wells are examined microscopically for the presence of spheroplasts. The formation of spherical cells, in contrast to the normal rod shape of the control wells, indicates the presence of a cell wall synthesis inhibitor.

Isolation and Purification of Fosfomycin

The original method for isolating fosfomycin from the fermentation broth of Streptomyces fradiae involved a multi-step purification process to yield the crystalline antibiotic.

Detailed Methodology:

-

Fermentation: Streptomyces fradiae is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.

-

Broth Clarification: The fermentation broth is harvested and clarified by filtration or centrifugation to remove the mycelia and other solid materials.

-

Anion Exchange Chromatography: The clarified broth is adjusted to a neutral pH and applied to a column packed with a strong base anion exchange resin, such as Dowex 1-X2 (chloride form). Fosfomycin, being an acidic compound, binds to the resin.

-

Elution: The column is washed with deionized water to remove unbound impurities. Fosfomycin is then eluted with a salt solution, such as 0.3 M sodium chloride.

-

Fraction Analysis: The eluted fractions are collected and assayed for antibacterial activity using a bioassay, for example, a disk diffusion assay against a susceptible organism like Proteus vulgaris.

-

Desalting and Concentration: The active fractions are pooled, concentrated under reduced pressure, and desalted using a gel filtration column, such as Bio-Gel P-2. The column is eluted with water or a dilute organic solvent.

-

Crystallization: The desalted, active fractions are concentrated further. Crystallization of fosfomycin can be achieved through various methods, including the addition of a suitable counter-ion to form a salt or by co-crystallization with a carrier molecule.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting a very early and essential step in the biosynthesis of the bacterial cell wall peptidoglycan.

The Target: MurA Enzyme

The molecular target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This enzyme catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).

Molecular Mechanism of Inhibition

Fosfomycin is a structural analog of PEP and acts as an irreversible inhibitor of MurA. It enters the bacterial cell through the glycerophosphate and hexose phosphate transport systems. Once inside the cytoplasm, it covalently binds to a cysteine residue in the active site of the MurA enzyme. This alkylation of the active site permanently inactivates the enzyme, thereby blocking the synthesis of peptidoglycan precursors. The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.

Visualizations

Experimental Workflow for Fosfomycin Discovery

References

physical and chemical characteristics of (Rac)-Fosfomycin (benzylamine)-13C3

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (Rac)-Fosfomycin (benzylamine)-13C3, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's properties, analytical methodologies for its characterization, and its primary applications in scientific research.

Introduction

This compound is the isotopically labeled form of the broad-spectrum antibiotic Fosfomycin, complexed with benzylamine. The inclusion of three carbon-13 isotopes makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Fosfomycin itself is a phosphonic acid derivative that inhibits the initial step of bacterial cell wall biosynthesis.[2][3]

Physicochemical Characteristics

This compound is a white to off-white solid.[4] As a racemic mixture, it is optically inactive. The compound's ionic nature, resulting from the salt formation between the benzylamine cation and the phosphonate anion, contributes to its high solubility in water.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇¹³C₃H₁₆NO₄P | |

| Molecular Weight | 248.19 g/mol | |

| Appearance | White to Off-White Solid | |

| CAS Number | 1216461-18-5 | |

| Melting Point | 94 °C (for unlabeled Fosfomycin) | |

| Solubility | Highly soluble in water. | |

| Storage Temperature | -20°C or 2-8°C in a refrigerator under an inert atmosphere. | |

| Purity | >95% (by HPLC) |

Mechanism of Action

The antibacterial activity of the parent compound, fosfomycin, stems from its ability to inhibit the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits MurA by forming a covalent bond with a cysteine residue (Cys115 in E. coli) in the enzyme's active site. This blockage of peptidoglycan synthesis ultimately leads to bacterial cell lysis and death. The benzylamine salt form does not alter this fundamental mechanism of action.

Diagram 1: Fosfomycin Mechanism of Action

Caption: Mechanism of action of Fosfomycin, inhibiting the MurA enzyme in the bacterial cytoplasm.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for its application in research. Below are methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. Due to the polar nature of fosfomycin, specialized columns and mobile phases are required.

-

Method 1: Mixed-Mode Chromatography

-

Column: Amaze TH Mixed-Mode Column (HILIC, cation-exchange, anion-exchange).

-

Mobile Phase: The retention time can be controlled by adjusting the amount of acetonitrile, the amount of buffer, and the buffer pH.

-

Detector: Evaporative Light Scattering Detector (ELSD) is suitable for detecting compounds like fosfomycin that lack a strong UV chromophore.

-

-

Method 2: Reversed-Phase with Ion-Pairing Agents

-

Column: C18 reversed-phase columns (e.g., Discovery C18, 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM KH₂PO₄) containing an ion-pairing agent like hexylamine, with the pH adjusted to around 6.

-

Detector: UV detection at low wavelengths (e.g., 195 nm).

-

Diagram 2: HPLC Analysis Workflow

Caption: A generalized workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of fosfomycin in biological matrices, where this compound serves as an internal standard.

-

Sample Preparation: Protein precipitation from plasma samples.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.

-

Ionization: Negative electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions for Fosfomycin: m/z 137.0 > 79.0.

-

MRM Transitions for 13C3-Fosfomycin (Internal Standard): m/z 140.0 > 79.0.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ³¹P-NMR is a robust method for the determination of fosfomycin and its impurities.

-

Technique: ³¹P-NMR spectroscopy.

-

Standard: An external standard, such as trimethyl phosphate in a coaxial insert, can be used for quantification.

-

Analysis: The ³¹P NMR spectrum of fosfomycin typically shows a signal around 11.9 ppm. The integration of this signal relative to the standard allows for accurate quantification.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

-

Storage: The compound should be stored at -20°C or in a refrigerator at 2-8°C under an inert atmosphere.

-

Stability: Fosfomycin solutions in elastomeric pumps have been shown to be stable for at least 5 days at 4°C and 34°C. While specific stability data for the benzylamine salt in various solvents is not extensively published, it is recommended to prepare solutions fresh and store them under refrigerated conditions for short-term use.

Conclusion

This compound is a critical tool for advanced pharmaceutical research, particularly in the field of antibiotic development and pharmacokinetics. Its well-defined physical and chemical properties, coupled with established analytical methodologies, enable its effective use as an internal standard. This guide provides a foundational understanding for researchers and scientists to confidently incorporate this isotopically labeled compound into their studies. Further experimental validation of specific parameters such as melting point and solubility in various organic solvents is recommended for specific applications.

References

Methodological & Application

Application Notes and Protocols for the Use of (Rac)-Fosfomycin (benzylamine)-13C3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (Rac)-Fosfomycin (benzylamine)-13C3 as an internal standard in mass spectrometry-based quantification of fosfomycin. This stable isotope-labeled compound is crucial for accurate and precise measurement of fosfomycin in complex biological matrices, addressing the challenges posed by the antibiotic's small size and high polarity.

Application: Quantitative Bioanalysis of Fosfomycin

This compound is the recommended internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and bioequivalence studies of fosfomycin. Its use corrects for variability in sample preparation and matrix effects, ensuring high-quality data.[1][2]

Key Advantages:

-

Structural Analogue: As a stable isotope-labeled version of fosfomycin, it shares near-identical physicochemical properties, ensuring it behaves similarly to the unlabeled drug during extraction and ionization.[1][3]

-

Co-elution: It co-elutes with fosfomycin under typical hydrophilic interaction liquid chromatography (HILIC) conditions, which is the preferred separation technique for this polar analyte.[1]

-

Distinct Mass: The three 13C atoms provide a +3 Da mass shift, allowing for clear differentiation from the unlabeled fosfomycin in the mass spectrometer without isotopic interference.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of fosfomycin using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Fosfomycin and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Fosfomycin | 137.0 - 137.05 | 79.0 | Negative |

| This compound (IS) | 140.0 | 79.0 | Negative |

Data compiled from multiple sources.

Table 2: Performance Characteristics of LC-MS/MS Methods

| Matrix | Concentration Range | Linearity (R²) | LLOQ | Recovery (%) | Within-day Precision (%) | Between-day Precision (%) |

| Human Plasma | 0.02 - 6.0 ppm (in solution) | >0.999 | 0.02 ppm (in solution) | 60.7 - 81.2 | <1.7 | <3.8 |

| Human Urine | 0.75 - 375 mg/L | >0.9998 | 0.75 mg/L | 102.5 | <1.5 | <5.0 |

| Prostatic Tissue | 0.1 - 20 µg/g | >0.999 | 0.1 µg/g | ~97 | <9.8 | <9.9 |

This table represents a summary of data from various validated methods and should be used for guidance.

Experimental Protocols

Protocol 1: Quantification of Fosfomycin in Human Plasma and Urine

This protocol is adapted from a validated method for the simultaneous analysis of fosfomycin in plasma and urine.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Fosfomycin reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma/urine samples

2. Preparation of Stock Solutions and Standards:

-

Prepare a 100 mg/L stock solution of the internal standard, this compound, in an ammonium formate/ultrapure water solution (pH 7; 4 mM).

-

Prepare calibration standards and quality control (QC) samples by spiking blank plasma or urine with appropriate concentrations of the fosfomycin reference standard.

3. Sample Preparation:

-

Transfer 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add a specified amount of the internal standard stock solution.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Alternatively, for a simpler cleanup, use an ultrafiltration step.

-

Transfer 50 µL of the clear supernatant/filtrate and mix with 200 µL of acetonitrile in an autosampler vial.

4. LC-MS/MS Analysis:

-

LC System: A UHPLC system equipped with a HILIC column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) with the transitions specified in Table 1.

5. Data Analysis:

-

Quantify fosfomycin by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.

-

Determine the concentration of fosfomycin in unknown samples from the calibration curve.

Protocol 2: Quantification of Fosfomycin in Prostatic Tissue

This protocol is based on a method for analyzing fosfomycin in homogenized tissue samples.

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of tissue homogenization equipment.

2. Sample Preparation:

-

Weigh the prostatic tissue sample.

-

Add ultrapure water (twice the weight of the tissue) and homogenize.

-